molecular formula C20H20ClNO5 B15211069 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione CAS No. 61186-53-6

7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione

Cat. No.: B15211069
CAS No.: 61186-53-6
M. Wt: 389.8 g/mol
InChI Key: NHABCFQPIPFWHH-UHFFFAOYSA-N
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Description

7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is a chemical compound with the molecular formula C20H20ClNO5 and a molecular weight of 389.83 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione involves several steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the butyl, chloro, and methoxy groups can be carried out using various reagents and conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione include other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

61186-53-6

Molecular Formula

C20H20ClNO5

Molecular Weight

389.8 g/mol

IUPAC Name

7-butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione

InChI

InChI=1S/C20H20ClNO5/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)16-14(17(11)23)15(21)12(25-2)9-22-16/h8-9H,5-7H2,1-4H3

InChI Key

NHABCFQPIPFWHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=NC=C(C(=C3C2=O)Cl)OC

Origin of Product

United States

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